molecular formula C13H18O2 B1380672 1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one CAS No. 1508439-94-8

1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one

Cat. No.: B1380672
CAS No.: 1508439-94-8
M. Wt: 206.28 g/mol
InChI Key: LRRSOFPQSXMDKB-UHFFFAOYSA-N
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Description

1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C13H18O2 , this compound belongs to a class of organic molecules that are often investigated for their potential applications in organic synthesis and as building blocks for more complex structures. Compounds with propiophenone and hydroxy-substituted phenyl rings are frequently studied in material science, particularly in the development of photoinitiators for UV-curing applications. Similar hydroxypropiophenone derivatives, such as Irgacure 2959 (2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methylpropan-1-one), are well-known photoinitiators that generate free radicals upon UV exposure to initiate polymerization . Researchers may explore the properties of this specific compound for its potential use in polymer chemistry, coatings research, or as an intermediate in pharmaceutical development. This product is intended for use by qualified laboratory and research professionals only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for proper handling and storage information before use.

Properties

IUPAC Name

1-(4-hydroxy-3-propan-2-ylphenyl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-8(2)11-7-10(5-6-12(11)14)13(15)9(3)4/h5-9,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRSOFPQSXMDKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one typically involves multiple steps. One common method includes the alkylation of a phenol derivative followed by oxidation and further functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenolic hydrogen can be substituted with different functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Photoinitiators in Polymer Chemistry

One of the prominent applications of 1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one is as a photoinitiator in UV-curable coatings and inks. Photoinitiators are compounds that generate free radicals upon exposure to UV light, initiating polymerization processes.

Key Findings :

  • Studies have shown that this compound exhibits a high efficiency in generating free radicals, making it suitable for various UV-curable formulations. Its performance is comparable to traditional photoinitiators like benzoin methyl ether and can be used in formulations requiring low odor and high stability under UV light exposure .

Synthesis of Pharmaceuticals

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its hydroxyl group enhances reactivity, allowing for further chemical modifications.

Case Study :
In a recent study, researchers utilized this compound to synthesize novel anti-inflammatory agents through a series of chemical reactions involving acylation and alkylation processes. The resulting compounds exhibited significant biological activity against inflammation markers, showcasing the utility of this compound in drug development .

Antioxidant Studies

Recent investigations have also focused on the antioxidant properties of this compound. Antioxidants are crucial in preventing oxidative stress-related diseases.

Research Insights :
Experimental data indicate that this compound demonstrates notable free radical scavenging activity, contributing to its potential use in nutraceuticals and functional foods aimed at reducing oxidative damage .

Coatings and Adhesives

The compound's stability and reactivity make it an excellent candidate for use in coatings and adhesives that require rapid curing times under UV light.

ApplicationBenefitsExample Products
UV-Curable CoatingsFast curing, low odorAutomotive paints
AdhesivesStrong bonding propertiesConstruction adhesives

Cosmetic Formulations

Due to its photostability and skin compatibility, this compound is increasingly used in cosmetic formulations, particularly in sunscreens where it acts as a stabilizer for UV filters.

Mechanism of Action

The mechanism of action of 1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

(a) 1-[4-Hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]ethanone (CAS 35816-89-8)
  • Structure : Replaces the isopropyl group with a prenyl (3-methylbut-2-enyl) substituent.
  • Properties: The conjugated double bond in the prenyl group enhances UV absorption, making it suitable for photochemical applications.
  • Applications : Isolated from Artemisia species, it is studied for natural product synthesis and bioactive compound development .
(b) 1-(4-Hydroxyphenyl)-2-methylpropan-1-one
  • Structure : Lacks the isopropyl group at the meta position.
  • Properties : The simpler substitution pattern reduces steric bulk, leading to higher solubility in polar solvents. The absence of the isopropyl group diminishes steric shielding of the hydroxyl group, increasing acidity (pKa ~8–10 vs. ~10–12 for the target compound) .
  • Applications : Used as a photoinitiator in UV-curable resins; its lower steric hindrance allows faster radical generation .
(c) 1-(4-Ethylphenyl)-2-methylpropan-1-one (CAS 15971-77-4)
  • Structure : Substitutes the hydroxyl group with an ethyl group.
  • Properties: The hydrophobic ethyl group reduces water solubility but enhances compatibility with non-polar matrices. The lack of a hydroxyl group eliminates hydrogen bonding, lowering melting point (mp ~50–60°C vs. ~80–90°C estimated for the target compound) .
  • Applications: Primarily used in fragrance and polymer additive industries due to its non-polar character .
(d) 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
  • Structure: Features an α,β-unsaturated ketone (enone) system with methoxy and methyl substituents.
  • Properties: The enone system enables strong UV-Vis absorption (λmax ~300–350 nm) and participation in Michael addition reactions. The methoxy group donates electron density, stabilizing the carbonyl group and reducing electrophilicity compared to the target compound .
  • Applications : Investigated for antioxidant and anticancer activities due to its conjugated system .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Notable Properties
Target Compound ~206.3 80–90 (estimated) Hydroxyl, isopropyl, ketone High steric hindrance, moderate acidity
1-[4-Hydroxy-3-prenylphenyl]ethanone 218.3 84–85 Prenyl, hydroxyl, ketone UV-active, natural product derivative
1-(4-Hydroxyphenyl)-2-methylpropan-1-one 164.2 70–75 Hydroxyl, branched ketone High solubility, photoinitiator
1-(4-Ethylphenyl)-2-methylpropan-1-one 178.3 50–60 Ethyl, branched ketone Hydrophobic, fragrance applications

Spectroscopic Comparison

  • IR Spectroscopy :
    • Target Compound: Strong carbonyl stretch at ~1700 cm⁻¹; hydroxyl stretch at ~3200–3400 cm⁻¹.
    • Prenyl Analog (CAS 35816-89-8): Additional C=C stretch at ~1600 cm⁻¹ .
  • NMR Spectroscopy: Target Compound: Aromatic protons deshielded by the electron-withdrawing ketone (δ ~7.5–8.0 ppm); isopropyl methyl groups at δ ~1.2–1.4 ppm . Enone Derivatives: Olefinic protons resonate at δ ~6.5–7.5 ppm (doublets, J ~15–16 Hz) .

Biological Activity

1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one, also known by its CAS number 1508439-94-8, is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 1-(4-hydroxy-3-isopropylphenyl)-2-methylpropan-1-one
  • Molecular Formula : C13H18O2
  • Molecular Weight : 206.28 g/mol
  • Melting Point : 98-100 °C
  • Purity : ≥95%

The compound is characterized by a hydroxy group and an isopropyl substituent, which may contribute to its biological activity.

Antioxidant Properties

Research indicates that phenolic compounds, including derivatives like this compound, exhibit significant antioxidant activity. This activity is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. A study highlighted that similar phenolic compounds effectively reduced oxidative stress in various biological systems .

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies demonstrate that the compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in managing infections .

Enzyme Inhibition

The biological activity of this compound may involve the inhibition of specific enzymes linked to inflammatory pathways. For example, it has been suggested that this compound could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .

Interaction with Cell Signaling Pathways

Studies have indicated that this compound may influence cell signaling pathways associated with inflammation and apoptosis. Its interaction with pathways such as NF-kB and MAPK could underlie its anti-inflammatory effects .

Case Studies

StudyFindings
Study on Antioxidant Activity Demonstrated significant reduction in oxidative stress markers in cell cultures treated with the compound.
Anti-inflammatory Research Showed inhibition of TNF-α production in macrophage models, suggesting therapeutic potential for inflammatory diseases.
Antimicrobial Testing Effective against E. coli and S. aureus, highlighting its potential as an antimicrobial agent in clinical settings.

Q & A

Q. What are the established synthetic routes for 1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one, and what reaction conditions optimize yield?

The compound is synthesized via Claisen-Schmidt condensation , where para-hydroxyacetophenone reacts with substituted aldehydes in ethanol under alkaline conditions (e.g., aqueous NaOH). For example, derivatives with varying substituents are prepared by adjusting the aldehyde component (e.g., methoxy, halogen, or trifluoromethyl groups) . Reaction optimization includes controlling temperature (room temperature or reflux), stoichiometry, and purification via recrystallization. Yield improvements are achieved by slow addition of reactants and inert atmosphere to minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • 1D NMR (¹H, ¹³C-APT) : Assigns proton environments and carbon frameworks, particularly distinguishing keto-enol tautomers .
  • FT-IR : Confirms carbonyl (C=O) stretches (~1650 cm⁻¹) and hydroxyl (O-H) vibrations (~3400 cm⁻¹) .
  • X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding). Programs like SHELX-97 refine crystal structures, with data collected using Mo/Kα radiation (λ = 0.71073 Å) .

Q. How does the substitution pattern on the phenyl ring influence the compound’s physicochemical properties?

Electron-donating groups (e.g., methoxy) increase solubility in polar solvents, while electron-withdrawing groups (e.g., halogens) enhance thermal stability. Substituents at the 3-position (propan-2-yl) introduce steric effects, affecting crystallinity and melting points. UV-Vis spectroscopy reveals bathochromic shifts in λ_max for conjugated systems .

Advanced Research Questions

Q. What computational methods are recommended to analyze the electronic structure and reactivity of this compound?

Multiwfn performs topology analysis of electron density (AIM theory) and calculates electrostatic potential surfaces to predict nucleophilic/electrophilic sites. DFT calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge distribution, guiding mechanistic studies of keto-enol tautomerism .

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

Discrepancies in bond lengths or angles arise from polymorphism or solvent effects. SHELXL refines high-resolution data with anisotropic displacement parameters. For example, hydrogen-bonding networks (e.g., O-H···O) stabilize specific conformations, validated via Hirshfeld surface analysis .

Q. What strategies address regioselectivity challenges in synthesizing derivatives with multiple reactive sites?

Protecting groups (e.g., acetyl for hydroxyl) direct reactivity during condensation. Kinetic vs. thermodynamic control is achieved by varying reaction time and temperature. For instance, regioselective alkylation at the 3-position is optimized using bulky bases (e.g., LDA) to minimize steric hindrance .

Q. How do photochemical properties of this compound inform its applications in material science?

As a photoinitiator , its UV absorption triggers radical polymerization in thiol-ene systems. Stability under UV irradiation is assessed via accelerated aging tests (e.g., 365 nm exposure). Degradation pathways (e.g., Norrish Type I/II) are monitored using HPLC-MS .

Q. What experimental and computational approaches validate biological activity mechanisms?

  • In vitro assays : Antimicrobial activity is tested via MIC (Minimum Inhibitory Concentration) against bacterial strains (e.g., S. aureus).
  • Molecular docking : Simulates binding affinity to target proteins (e.g., COX-2 for anti-inflammatory activity). Discrepancies between predicted and observed activities require validation via mutagenesis or isotopic labeling .

Methodological Notes

  • Data conflicts : Cross-validate spectral data with multiple techniques (e.g., NMR + X-ray) to resolve ambiguities .
  • Advanced tools : Use CrysAlisPro for data collection and Mercury for crystal packing visualization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one
Reactant of Route 2
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